molecular formula C18H23FN2O2 B7572948 (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No. B7572948
M. Wt: 318.4 g/mol
InChI Key: QALZCXDCIYQWKW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide, also known as JNJ-38431055, is a novel and potent antagonist of the orexin 1 receptor (OX1R). Orexin receptors are involved in the regulation of various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis. The discovery of JNJ-38431055 has opened up new avenues for scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide selectively blocks the OX1R, which is one of the two types of orexin receptors. The OX1R is primarily involved in the regulation of arousal and wakefulness, whereas the OX2R is involved in the regulation of feeding behavior and energy homeostasis. By blocking the OX1R, (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to promoting sleep, (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to reduce food intake and body weight in rats, suggesting that it could be a potential treatment for obesity. (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has also been shown to reduce anxiety-like behavior in mice, suggesting that it could be a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for the OX1R. This allows for more precise manipulation of the orexin system in preclinical models. However, one of the limitations of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide. One area of research could be the development of more soluble analogs of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide that could be more easily administered in vivo. Another area of research could be the investigation of the effects of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide on other physiological processes, such as pain and inflammation. Finally, (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide could be further investigated as a potential treatment for sleep disorders, addiction, and other neuropsychiatric disorders.

Synthesis Methods

The synthesis of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final coupling reaction. The starting material is 4-fluorobenzylamine, which is reacted with cyclohexanone in the presence of sodium hydroxide to form the intermediate 1-(4-fluorophenyl)cyclohexanol. The key intermediate, 1-(4-fluorophenyl)cyclohexylamine, is then prepared by the reduction of the corresponding nitro compound with palladium on carbon in the presence of hydrogen gas. Finally, the coupling reaction between 1-(4-fluorophenyl)cyclohexylamine and 2-carboxy-5-oxopyrrolidine-2-carboxylic acid is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent.

Scientific Research Applications

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the major areas of research has been the role of orexin receptors in the regulation of sleep and wakefulness. (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to promote sleep in various animal models, including rats and dogs, by selectively blocking the OX1R. This suggests that (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide could be a potential treatment for insomnia and other sleep disorders.
Another area of research has been the role of orexin receptors in addiction and drug abuse. Orexin receptors have been implicated in the reward pathway of the brain, and (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide could be a potential treatment for drug addiction.

properties

IUPAC Name

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-14-6-4-13(5-7-14)18(10-2-1-3-11-18)12-20-17(23)15-8-9-16(22)21-15/h4-7,15H,1-3,8-12H2,(H,20,23)(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZCXDCIYQWKW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CCC(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CNC(=O)[C@H]2CCC(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.